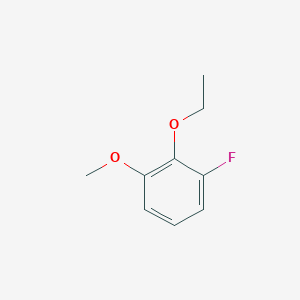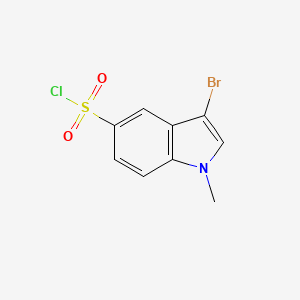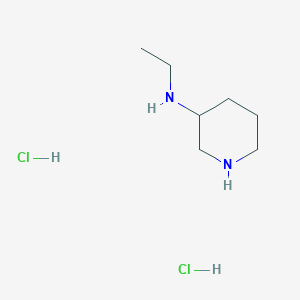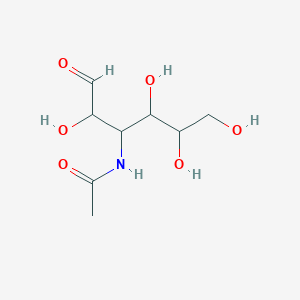![molecular formula C7H4Br2O2 B14771796 4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
4,5-Dibromobenzo[d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromobenzo[d][1,3]dioxole is an organic compound with the molecular formula C7H4Br2O2 It is a brominated derivative of benzo[d][1,3]dioxole, characterized by the presence of two bromine atoms at the 4 and 5 positions of the benzodioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromobenzo[d][1,3]dioxole typically involves the bromination of benzo[d][1,3]dioxole. One common method is the reaction of benzo[d][1,3]dioxole with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiophenol, and alkoxide salts.
Coupling Reactions: Palladium catalysts such as palladium acetate and bases like potassium carbonate are used.
Major Products
The major products formed from these reactions include various substituted benzodioxoles and biaryl compounds, which are valuable intermediates in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
4,5-Dibromobenzo[d][1,3]dioxole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromobenzo[d][1,3]dioxole in biological systems is not fully understood. it is believed to interact with cellular targets through its bromine atoms, which can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4,8-Dibromobenzo[d][1,3]dioxole: Another brominated derivative with similar reactivity but different substitution pattern.
4-Bromobenzo[d][1,3]dioxole: A mono-brominated derivative with distinct chemical properties.
Uniqueness
4,5-Dibromobenzo[d][1,3]dioxole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo selective substitution and coupling reactions distinguishes it from other brominated benzodioxoles .
Propiedades
Fórmula molecular |
C7H4Br2O2 |
|---|---|
Peso molecular |
279.91 g/mol |
Nombre IUPAC |
4,5-dibromo-1,3-benzodioxole |
InChI |
InChI=1S/C7H4Br2O2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2 |
Clave InChI |
REYVDSPAPBFPOF-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C(=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)



![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)

![(1S,3aS,3bS)-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B14771767.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B14771775.png)

![Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14771781.png)

![[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B14771791.png)

